molecular formula C24H16F3N3O B2887102 1-(2-methoxyphenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901020-58-4

1-(2-methoxyphenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No. B2887102
CAS RN: 901020-58-4
M. Wt: 419.407
InChI Key: RWCVMEKJBKJFJD-UHFFFAOYSA-N
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Description

The compound “1-(2-methoxyphenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline” is a complex organic molecule that contains several functional groups and rings. It has a pyrazolo[4,3-c]quinoline core, which is a bicyclic structure consisting of a pyrazole ring fused with a quinoline. The molecule also contains a trifluoromethyl group (-CF3), a phenyl group (C6H5-), and a methoxy group (-OCH3) attached to the core structure .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group or ring to the molecule. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazolo[4,3-c]quinoline core would likely contribute significantly to the compound’s rigidity and shape .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The presence of the trifluoromethyl group could potentially make the compound more reactive towards nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the trifluoromethyl group could increase the compound’s lipophilicity, potentially affecting its solubility and distribution in biological systems .

Scientific Research Applications

Organic Synthesis and Catalysis

This compound can serve as a building block in organic synthesis. Its structure, which includes a pyrazoloquinoline core substituted with methoxy and trifluoromethyl groups, makes it a candidate for use in catalytic cycles, particularly in reactions requiring electron-rich or electron-deficient environments due to its potential electron-donating and withdrawing properties .

Pharmaceutical Research

The trifluoromethyl group in particular is of interest in pharmaceutical research. This moiety is known for increasing the metabolic stability of pharmaceuticals, and its presence in this compound could lead to the development of new medications with improved pharmacokinetic profiles .

Material Science

In material science, the compound’s aromatic system and heterocycles may be explored for the development of new organic semiconductors. These materials are crucial for the creation of organic light-emitting diodes (OLEDs) and other electronic devices .

Biological Activity

Compounds containing the pyrazoloquinoline skeleton are often studied for their biological activities. This particular compound could be investigated for its potential antibacterial, antifungal, or anticancer properties, given the known activities of similar structures .

Chemical Sensors

The electron-rich methoxy and electron-deficient trifluoromethyl groups could allow this compound to act as a chemical sensor. It might be sensitive to changes in its environment, making it useful for detecting the presence of specific ions or molecules .

Environmental Studies

Lastly, the compound’s stability and potential reactivity with various environmental pollutants could make it a candidate for studies related to environmental remediation. Its interactions with pollutants could help in understanding and developing new methods for pollution control .

Future Directions

Quinoline derivatives are a topic of ongoing research due to their diverse biological activities. Future research could explore the synthesis and biological activity of new derivatives, potentially leading to the development of new therapeutic agents .

properties

IUPAC Name

1-(2-methoxyphenyl)-3-phenyl-7-(trifluoromethyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16F3N3O/c1-31-21-10-6-5-9-20(21)30-23-17-12-11-16(24(25,26)27)13-19(17)28-14-18(23)22(29-30)15-7-3-2-4-8-15/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWCVMEKJBKJFJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C3=C4C=CC(=CC4=NC=C3C(=N2)C5=CC=CC=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-methoxyphenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline

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